molecular formula C15H15ClN2O B5651879 1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea

1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea

Cat. No.: B5651879
M. Wt: 274.74 g/mol
InChI Key: CYOKNKUVBJMVTB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and an ethylphenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea typically involves the reaction of 3-chloroaniline with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, and further research is needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(2-ethylphenyl)urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the ethyl group, which may affect its reactivity and biological activity.

    1-(2-Chlorophenyl)-3-(2-ethylphenyl)urea: The position of the chlorine atom is different, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-2-11-6-3-4-9-14(11)18-15(19)17-13-8-5-7-12(16)10-13/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOKNKUVBJMVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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